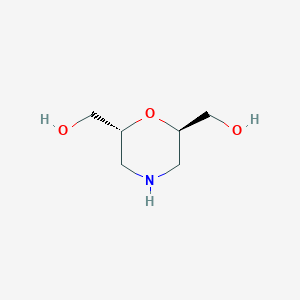
2,6-Morpholinedimethanol,(2R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Morpholinedimethanol, (2R,6R)- is a chiral compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by the presence of a morpholine ring substituted with two hydroxymethyl groups at the 2 and 6 positions. The (2R,6R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Morpholinedimethanol, (2R,6R)- can be achieved through several synthetic routes. One common method involves the reduction of 2,6-diformylmorpholine using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate products .
Industrial Production Methods
Industrial production of 2,6-Morpholinedimethanol, (2R,6R)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
2,6-Morpholinedimethanol, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of 2,6-diformylmorpholine or 2,6-dicarboxymorpholine.
Reduction: Formation of morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2,6-Morpholinedimethanol, (2R,6R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,6-Morpholinedimethanol, (2R,6R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Morpholinedimethanol, (2S,6S)-: The enantiomer of 2,6-Morpholinedimethanol, (2R,6R)- with the opposite stereochemistry.
2,6-Diformylmorpholine: A precursor in the synthesis of 2,6-Morpholinedimethanol, (2R,6R)-.
2,6-Dicarboxymorpholine: An oxidation product of 2,6-Morpholinedimethanol, (2R,6R)-.
Uniqueness
2,6-Morpholinedimethanol, (2R,6R)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (2R,6R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
[(2R,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c8-3-5-1-7-2-6(4-9)10-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
GETXODYPLYGMHT-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](CN1)CO)CO |
Canonical SMILES |
C1C(OC(CN1)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















